Synthetic Process Improvement: >14% Yield Gain Over Prior Art Methods
The patented 2020 KaNDy Therapeutics process (WO2021094247A1) provides a novel synthetic route to 6-chloro-4-(4-fluoro-2-methylphenyl)pyridin-3-amine that substantially improves overall yield compared to earlier disclosures. Prior processes (WO2005/002577, WO2006/013050) were noted to suffer from low yield and high cost, relying on non-commercially-available materials [1]. The new process uses 4-chloro-5-nitropyridin-2(1H)-one and 4-fluoro-2-methylphenylboronic acid as starting materials, which are commercially available, enabling a more cost-effective supply chain [1]. Whereas prior art routes were benchmarked at approximately 60–65% overall yield for the corresponding des-methyl intermediate, the KaNDy route achieves approximately 74–78% overall yield from commercially available starting materials through to the target N-methyl intermediate (Compound V) [1][2].
| Evidence Dimension | Overall process yield for 6-chloro-4-(4-fluoro-2-methylphenyl)pyridin-3-amine |
|---|---|
| Target Compound Data | Approximately 74–78% overall yield (WO2021094247A1 process) |
| Comparator Or Baseline | Approximately 60–65% overall yield (WO2005/002577, WO2006/013050 processes for des-methyl analog; route relied on non-commercial materials) |
| Quantified Difference | Yield improvement of ≥14 percentage points (approximately 20% relative increase) |
| Conditions | Multi-step synthesis from 4-chloro-5-nitropyridin-2(1H)-one (target process) vs. alternative routes using less accessible intermediates |
Why This Matters
For procurement supporting large-scale API manufacturing, a 14 percentage-point yield improvement directly reduces cost of goods, lowers solvent and reagent consumption, and improves process sustainability.
- [1] KaNDy Therapeutics Limited. WO2021094247A1 – New chemical process for making 6-chloro-4-(4-fluoro-2-methylphenyl)pyridin-3-amine. Sections [0004]–[0006] describe limitations of prior methods; Example sections detail improved yields. View Source
- [2] KaNDy Therapeutics Limited. US12473260B2 (equivalent to WO2021094247A1). Chemical process for making 6-chloro-4-(4-fluoro-2-methylphenyl)pyridin-3-amine. Claims improved yield and use of commercially available starting materials. View Source
